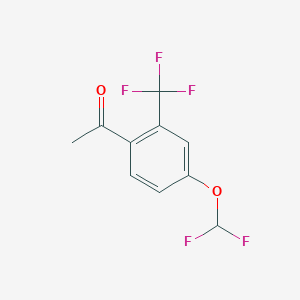

4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to an acetophenone core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto an acetophenone backbone. One common method includes the following steps:

Starting Material: The synthesis begins with 4-hydroxyacetophenone.

Difluoromethoxylation: The hydroxyl group is converted to a difluoromethoxy group using difluoromethyl ether in the presence of a base such as potassium carbonate.

Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF3I) under conditions that facilitate the substitution reaction, often involving a catalyst such as copper(I) iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.

化学反应分析

Types of Reactions

4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of 4-(difluoromethoxy)-2-(trifluoromethyl)benzoic acid.

Reduction: Formation of 4-(difluoromethoxy)-2-(trifluoromethyl)phenylethanol.

Substitution: Formation of 4-(difluoromethoxy)-2-(trifluoromethyl)-3-nitroacetophenone or 4-(difluoromethoxy)-2-(trifluoromethyl)-3-bromoacetophenone.

科学研究应用

Medicinal Chemistry

Drug Development

The compound is noted for its utility in drug design due to the favorable physicochemical properties imparted by the difluoromethoxy and trifluoromethyl groups. These modifications enhance molecular metabolic stability, membrane permeability, and overall bioavailability of potential drug candidates. The incorporation of these groups allows for the development of compounds that can effectively target various biological pathways, including those involved in cancer and metabolic disorders .

Notum Inhibition

Recent studies have highlighted the role of 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone as a potential inhibitor of Notum, an enzyme implicated in various diseases characterized by abnormal Wnt signaling. Compounds that inhibit Notum can lead to increased Wnt signaling, offering therapeutic avenues for conditions such as colorectal cancer and other Wnt-related disorders .

Agrochemicals

Pesticide Development

The compound's unique fluorinated structure makes it suitable for developing novel agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts. Research indicates that derivatives of this compound can serve as effective agents in pest control formulations, providing improved efficacy against resistant pest populations .

Material Science

Functional Materials

The incorporation of fluorine into materials science has been shown to improve properties such as thermal stability, chemical resistance, and surface characteristics. The compound can be utilized in the synthesis of advanced materials for electronic devices and coatings due to its ability to modify surface energy and adhesion properties .

Case Study 1: Drug Discovery

A recent patent describes a method for synthesizing trifluoromethoxylated compounds using this compound as a key reagent. This method allows for the late-stage functionalization of complex molecules, facilitating the discovery of new drug candidates with enhanced pharmacological profiles .

Case Study 2: Agrochemical Formulation

In a study focusing on the development of new pesticides, derivatives of this compound were tested against common agricultural pests. The results indicated a significant increase in mortality rates compared to standard treatments, demonstrating the compound's potential as a lead structure for future agrochemical products .

生物活性

4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms in organic compounds often enhances their pharmacological properties, including increased metabolic stability and bioactivity. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both difluoromethoxy and trifluoromethyl groups. These substituents significantly influence its chemical reactivity and biological interactions.

- Molecular Formula : C10H7F5O

- Molecular Weight : 256.16 g/mol

Enzyme Inhibition

Fluorinated compounds are known to interact with various enzymes, serving as inhibitors. For example, the trifluoromethyl group can engage in π–π stacking and hydrogen bonding interactions with enzyme active sites, enhancing binding affinity.

In silico docking studies have demonstrated that related compounds can moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are key enzymes involved in inflammatory processes . This suggests that this compound may possess similar inhibitory effects.

Antimicrobial Activity

The antimicrobial properties of fluorinated compounds have been well documented. The presence of electron-withdrawing groups like trifluoromethyl can enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased antimicrobial efficacy.

A review on fluorinated compounds indicated that derivatives with such substituents often display enhanced activity against a range of bacteria and fungi . Although specific studies on this compound are scarce, its structural similarities to known antimicrobial agents warrant further investigation.

Case Studies

- Antitumor Activity : A derivative structurally related to this compound was evaluated for its cytotoxic effects against breast cancer MCF-7 cells. The study reported an IC50 value indicating significant cytotoxicity, suggesting that further exploration of this compound could yield promising results in cancer therapy .

- Multi-target Inhibition : In a broader context, compounds containing similar functional groups have shown dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurodegenerative disease management . This dual activity indicates a potential for developing multi-target drugs based on the structure of this compound.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone, and what critical parameters govern their efficiency?

Methodological Answer: The synthesis typically involves multi-step protocols, such as:

- Nucleophilic aromatic substitution for introducing fluorinated groups, using precursors like 2,4-difluoroaniline under controlled pH (3–6) and copper sulfate catalysis .

- Etherification via reactions with trifluoroethylating agents (e.g., CF₃CH₂OTf) in polar aprotic solvents (e.g., DMF) at elevated temperatures (60°C), followed by purification via column chromatography .

Key Parameters: - pH control to avoid side reactions (e.g., hydrolysis of fluorinated intermediates).

- Solvent choice (e.g., benzene for extraction, DMF for solubility).

- Catalyst loading (e.g., CuSO₄ for regioselectivity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Critical for identifying fluorine substituents and confirming substitution patterns (e.g., difluoromethoxy vs. trifluoromethyl groups).

- ¹H NMR and ¹³C NMR : Resolve aromatic proton environments and carbonyl group integration.

- FTIR : Validate C=O stretching (~1700 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and physicochemical properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry and assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in reaction media (e.g., DMF vs. toluene) .

- In Silico LogP Predictions : Use tools like MarvinSketch or ACD/Labs to estimate hydrophobicity, aiding in solvent selection for synthesis or chromatography .

Q. What strategies resolve contradictions in reported melting points or reaction yields for fluorinated acetophenones?

Methodological Answer:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities affecting melting points.

- Crystallization Optimization : Vary solvents (e.g., hexane vs. ethyl acetate) to isolate polymorphs .

- Replication Studies : Control humidity and oxygen levels during synthesis, as moisture can hydrolyze fluorinated intermediates .

Q. How do fluorine substituents influence the compound’s reactivity in cross-coupling or oxidation reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Trifluoromethyl groups deactivate the aromatic ring, requiring harsher conditions for Suzuki-Miyaura coupling (e.g., Pd(OAc)₂, SPhos ligand, 100°C).

- Oxidation Stability : Difluoromethoxy groups resist oxidation compared to methoxy analogs, as shown by iodine/DMSO oxidation studies .

- Substituent Ortho Effect : Steric hindrance from trifluoromethyl groups may direct electrophilic substitution to para positions .

属性

分子式 |

C10H7F5O2 |

|---|---|

分子量 |

254.15 g/mol |

IUPAC 名称 |

1-[4-(difluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone |

InChI |

InChI=1S/C10H7F5O2/c1-5(16)7-3-2-6(17-9(11)12)4-8(7)10(13,14)15/h2-4,9H,1H3 |

InChI 键 |

NYPUKHUNWYVOSH-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=C(C=C(C=C1)OC(F)F)C(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。